Product packaging for 4-(2-Bromo-4-nitrophenoxy)benzonitrile(Cat. No.:CAS No. 66658-87-5)

4-(2-Bromo-4-nitrophenoxy)benzonitrile

Cat. No.: B3037913
CAS No.: 66658-87-5
M. Wt: 319.11 g/mol
InChI Key: KFFZEDUQALGKRW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitrophenyl Ethers and Benzonitrile (B105546) Chemistry

4-(2-Bromo-4-nitrophenoxy)benzonitrile belongs to two significant classes of organic compounds: halogenated nitrophenyl ethers and benzonitriles.

Halogenated Nitrophenyl Ethers: This class of compounds is characterized by a nitrated benzene (B151609) ring linked to a halogenated benzene ring via an ether bond. Nitroaromatic compounds are a crucial group of industrial chemicals used in the synthesis of products like dyes, polymers, and pesticides. nih.gov The strong electronegativity of the nitro group significantly influences the electronic properties of the molecule. nih.gov Halogenated hydroxy-diphenyl ethers, structurally related precursors, are widely utilized as bactericides and intermediates for agricultural pesticides and dyes. globethesis.com The inclusion of both a halogen and a nitro group on the diphenyl ether scaffold provides multiple reactive sites for further chemical modification.

Benzonitrile Chemistry: Benzonitriles are organic compounds containing a benzene ring substituted with a nitrile (-CN) group. atamankimya.com This functional group is a versatile precursor in organic synthesis, readily undergoing transformations into amines, amides, carboxylic acids, and other functional groups. wikipedia.org Benzonitriles serve as fundamental building blocks for a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.ai Specifically, halogenated benzonitriles are valuable intermediates; the halogen atom, such as bromine, provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational methods for constructing complex molecular frameworks. nbinno.comossila.com

The subject compound, this compound, synergistically combines the chemical characteristics of these two classes, making it a highly functionalized and reactive building block in synthetic chemistry. lookchem.com

Overview of Strategic Importance in Synthetic and Materials Science Fields

The strategic value of this compound lies in its utility as a versatile intermediate for creating high-value, complex molecules. lookchem.com Its polyfunctional nature allows for a stepwise and selective modification, making it an important component in multi-step synthetic sequences.

In Synthetic Chemistry: The compound serves as a key building block for larger molecules, particularly in the pharmaceutical and agrochemical sectors. lookchem.com The distinct reactivity of its functional groups can be exploited sequentially. For instance, the bromo group is amenable to palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized. The nitrile group itself can be hydrolyzed or reduced. This array of reactive sites makes it a valuable scaffold for generating libraries of compounds for biological screening. Patent literature indicates its use as an intermediate in the synthesis of compounds aimed at combating arthropods and for creating dihydro-pyrrolopyridinone inhibitors. lookchem.com

In Materials Science: While direct applications of this compound in materials science are not extensively documented, derivatives of its constituent classes show significant potential. Benzonitrile derivatives, for example, have been used for the effective surface passivation of perovskite films to enhance the performance of solar cells. Similarly, related bromo-benzonitrile compounds serve as intermediates in the synthesis of phthalocyanine (B1677752) dyes. researchgate.net The combination of electron-withdrawing nitro and cyano groups in this compound suggests it could be a precursor for novel organic electronic materials, dyes, or specialty polymers where specific optoelectronic properties are desired.

Research Trajectory and Unexplored Scientific Avenues

The research involving this compound has primarily focused on its application as a synthetic intermediate. lookchem.com Its appearance in patent literature concerning agrochemicals and potential pharmaceuticals suggests that its utility is recognized in industrial research and development for creating new biologically active molecules. lookchem.com The trajectory has been to use it as a foundational scaffold, leveraging its multiple reaction sites to build molecular complexity.

However, several scientific avenues remain largely unexplored. The potential of this compound as a direct precursor to functional materials is an area ripe for investigation. A systematic study of its photophysical and electronic properties could reveal applications in organic electronics or as a sensor component. Furthermore, research into novel catalytic methods that can selectively target one of the three functional groups in the presence of the others could unlock more efficient and elegant synthetic pathways to complex molecules. The development of "green" synthetic routes for the production of this compound itself also represents an opportunity for future research.

Objectives and Scope of Academic Inquiry into the Compound's Reactivity and Applications

The primary objective of academic and industrial inquiry into this compound is to fully exploit its synthetic potential as a multi-functional building block. lookchem.com The scope of this inquiry is broad and encompasses several key areas:

Reactivity Profiling: A comprehensive investigation of the compound's reactivity in a wide range of chemical transformations. This includes exploring its performance in various cross-coupling reactions, selective reductions of the nitro group, and transformations of the nitrile moiety.

Synthesis of Novel Compounds: Utilizing the compound as a starting material to synthesize novel heterocyclic systems and other complex organic molecules for evaluation in medicinal chemistry and agrochemical research. lookchem.com

Materials Development: Exploring its potential as a monomer or precursor for synthesizing new polymers or functional organic materials, and characterizing the properties of these resulting materials.

Process Optimization: Developing efficient, scalable, and sustainable synthetic methods for the preparation of this compound, which is crucial for its broader application in industrial synthesis.

The table below summarizes the potential utility of each functional group, which forms the basis for the scope of academic inquiry.

Functional GroupPotential Reactions and Applications
Bromo (-Br) Site for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C and C-N bonds.
Nitro (-NO2) Can be reduced to an amine (-NH2), a key functional group for amide bond formation, diazotization, and other transformations.
Nitrile (-CN) Can be hydrolyzed to a carboxylic acid (-COOH) or a carboxamide (-CONH2), or reduced to an amine (-CH2NH2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrN2O3 B3037913 4-(2-Bromo-4-nitrophenoxy)benzonitrile CAS No. 66658-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromo-4-nitrophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O3/c14-12-7-10(16(17)18)3-6-13(12)19-11-4-1-9(8-15)2-5-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFZEDUQALGKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270875
Record name Benzonitrile, 4-(2-bromo-4-nitrophenoxy)-
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Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66658-87-5
Record name Benzonitrile, 4-(2-bromo-4-nitrophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66658-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(2-bromo-4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2 Bromo 4 Nitrophenoxy Benzonitrile and Analogues

Rational Design and Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds to identify key precursors and the reactions required for their assembly.

Key Precursors and Starting Materials

A retrosynthetic analysis of 4-(2-bromo-4-nitrophenoxy)benzonitrile reveals two primary building blocks: a substituted nitrophenol ring and a benzonitrile (B105546) moiety. The strategic disconnection of the ether linkage points to 2-bromo-4-nitrophenol (B183087) and a 4-halobenzonitrile (such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile) or 4-hydroxybenzonitrile (B152051) as the key precursors.

The selection of these precursors is guided by the principles of nucleophilic aromatic substitution (SNAr) and other ether synthesis methodologies. The presence of a nitro group on the phenol (B47542) ring is crucial as it activates the aromatic system towards nucleophilic attack, a key requirement for the SNAr mechanism. wikipedia.orgnih.gov

Precursor 1Precursor 2
2-Bromo-4-nitrophenol4-Fluorobenzonitrile
2-Bromo-4-nitrophenol4-Hydroxybenzonitrile
4-Nitrophenol (B140041)4-Bromobenzonitrile

This interactive table showcases the primary precursors identified through retrosynthetic analysis.

Strategic Disconnections for Phenoxy and Nitrile Linkages

The primary strategic disconnection in the retrosynthesis of this compound is the carbon-oxygen bond of the diaryl ether. This disconnection is justified by the reliability of nucleophilic aromatic substitution reactions for the formation of such linkages, particularly when one of the aryl rings is electron-deficient. wikipedia.org

A secondary disconnection involves the cyano group on the benzonitrile ring. This allows for the use of precursors such as a 4-halobenzonitrile, where the halogen can be displaced, or a precursor that can be converted to the nitrile functionality through established methods like the Sandmeyer or Rosenmund-von Braun reactions.

Pioneering Synthetic Routes and Improvements

The construction of this compound can be achieved through a convergent synthesis, where the key precursors are prepared separately and then coupled in a final step. This approach allows for flexibility and optimization of each synthetic step.

Nucleophilic Aromatic Substitution for Phenoxy Ether Formation

The formation of the diaryl ether linkage is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the phenoxide of 2-bromo-4-nitrophenol acts as the nucleophile, attacking an activated 4-halobenzonitrile, such as 4-fluorobenzonitrile. The electron-withdrawing nitro group on the phenoxide precursor is essential for activating the aromatic ring towards nucleophilic attack. wikipedia.orgnih.gov The reaction typically proceeds in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Alternatively, the Ullmann condensation offers another robust method for diaryl ether synthesis. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.orgnih.gov In the context of synthesizing the target molecule, this could involve the reaction of 2-bromo-4-nitrophenol with 4-hydroxybenzonitrile in the presence of a copper catalyst.

Reaction TypeNucleophileElectrophileCatalyst/Base
SNAr2-Bromo-4-nitrophenoxide4-FluorobenzonitrileK2CO3, NaH
Ullmann Condensation4-Hydroxybenzonitrile2-Bromo-4-nitrophenolCopper salt

This interactive table summarizes the key components of the primary methods for phenoxy ether formation.

Directed Bromination and Nitration Strategies on Aromatic Cores

The synthesis of the key precursor, 2-bromo-4-nitrophenol, requires the selective introduction of both a bromine atom and a nitro group onto a phenol ring. The directing effects of the hydroxyl group on the phenol ring play a crucial role in this process. A plausible synthetic route begins with the nitration of phenol to yield 4-nitrophenol. quora.com Subsequent bromination of 4-nitrophenol can then be controlled to achieve substitution at the ortho position to the hydroxyl group, yielding the desired 2-bromo-4-nitrophenol.

Formation of the Benzonitrile Moiety via Cyano-Group Introduction

The benzonitrile portion of the molecule can be synthesized from various precursors. One common method is the Sandmeyer reaction, where an aryl diazonium salt, derived from the corresponding aniline, is treated with a cyanide salt, typically in the presence of a copper catalyst. Another important method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide. orgsyn.org For the synthesis of 4-hydroxybenzonitrile, a potential precursor, one could start from 4-aminophenol, convert it to the corresponding diazonium salt, and then introduce the cyano group via a Sandmeyer reaction.

Catalytic Approaches in Synthesis

The formation and functionalization of the this compound scaffold are heavily reliant on modern catalytic methods. These reactions provide efficient and selective routes to the target molecule and its derivatives, overcoming the limitations of classical synthetic approaches. Palladium- and copper-based systems are central to these strategies, facilitating the construction of both carbon-oxygen and carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

While the core structure of this compound is a diaryl ether, formed via C-O bond coupling, the bromine atom on the nitrophenyl ring serves as a versatile handle for subsequent C-C bond formation. This allows for the synthesis of a vast library of analogues where the bromine is replaced by various organic moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are paramount for this purpose. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org In the context of synthesizing analogues of this compound, the bromo-substituted diaryl ether can be coupled with a variety of aryl- or vinylboronic acids. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. youtube.com

The reaction conditions are crucial for achieving high yields, especially given the presence of potentially coordinating nitro and cyano groups. The choice of catalyst, ligand, base, and solvent must be carefully optimized. Modern systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the oxidative addition and reductive elimination steps. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl Bromide SubstrateBoronic AcidPalladium Catalyst (mol%)LigandBaseSolventYield (%)
4-BromonitrobenzenePhenylboronic acidPd(PPh3)4 (3)-Na2CO3Toluene/H2O95
1-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(OAc)2 (2)SPhosK3PO4Dioxane92
2-Bromothiophene4-Nitrophenylboronic acidPd(dppf)Cl2 (5)-K2CO3DMF88
Alkenyl BromidePotassium AryltrifluoroboratePd(PPh3)4 (2)-Cs2CO3Toluene/H2O>90

Data in this table is illustrative of typical Suzuki-Miyaura reactions on related substrates and serves as a model for potential derivatization. researchgate.netyoutube.comorganic-chemistry.org

Copper-Mediated Coupling Reactions

The construction of the diaryl ether linkage in this compound is most effectively achieved through copper-mediated C-O cross-coupling reactions. The classical method is the Ullmann condensation, which traditionally involves the reaction of an aryl halide with a phenol at high temperatures with stoichiometric amounts of copper. wikipedia.orgnih.gov The reaction is typically favored when the aryl halide is activated by electron-withdrawing groups, such as the nitro group in a precursor like 1,2-dibromo-4-nitrobenzene (B1583194) reacting with 4-hydroxybenzonitrile.

Modern advancements have transformed the Ullmann reaction into a more versatile and milder catalytic process. organic-chemistry.orgresearchgate.net The use of copper(I) salts, such as CuI or Cu₂O, in catalytic amounts is now common. The key to these improvements has been the development of ligands that stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. mdpi.com Effective ligands include diamines, amino acids, salicylaldimines, and β-diketones. mdpi.com These ligands allow the reactions to proceed at lower temperatures (e.g., 80-130 °C) and with broader substrate scope. organic-chemistry.orgmdpi.com

An alternative, milder approach is the Chan-Lam coupling, which utilizes arylboronic acids instead of aryl halides to couple with phenols. organic-chemistry.orgwikipedia.org This reaction is catalyzed by copper(II) acetate (B1210297) and can often be performed at room temperature in the presence of air as the oxidant. wikipedia.orgthieme-connect.com For the synthesis of the target compound, this would involve the coupling of (2-bromo-4-nitrophenyl)boronic acid with 4-hydroxybenzonitrile.

Table 2: Modern Copper-Catalyzed Diaryl Ether Synthesis Conditions
Coupling PartnersCopper Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Aryl Iodide + PhenolCuI (5)Phenanthroline (10)Cs2CO3Toluene11085-95
Aryl Bromide + PhenolCu₂O (5)Salicylaldoxime (10)Cs2CO3Acetonitrile8080-98
Aryl Bromide + PhenolCuI (5)2-((2-isopropylphenylimino)methyl)phenol (15)K3PO4Dioxane101~91
Arylboronic Acid + Phenol (Chan-Lam)Cu(OAc)2 (100)PyridineEt3NCH2Cl2RT~93

Data is based on methodologies developed for general diaryl ether synthesis. organic-chemistry.orgwikipedia.org

Phase-Transfer Catalysis in Ether Synthesis

Phase-transfer catalysis (PTC) offers a valuable alternative for the synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr). This method is particularly effective when one of the aromatic rings is strongly activated by electron-withdrawing groups, as is the case for the nitrophenyl moiety of the target compound. crdeepjournal.org

In a typical PTC system for diaryl ether synthesis, the reaction involves a phenoxide salt and an activated aryl halide in a biphasic system of an aqueous solution (containing the base and phenoxide) and an organic solvent (containing the aryl halide). The phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous phase into the organic phase. crdeepjournal.org In the organic phase, the "naked" phenoxide anion is highly nucleophilic and reacts with the electron-deficient aryl halide to form the ether linkage.

This methodology avoids the need for expensive and air-sensitive reagents, such as strong organic bases, and can often be performed under milder conditions than traditional Ullmann reactions. crdeepjournal.org For the synthesis of this compound, a plausible PTC route would involve the reaction of 4-cyanophenol with 1,2-dibromo-4-nitrobenzene in a toluene/water system with NaOH as the base and a catalyst like tetrabutylammonium (B224687) bromide.

Chemo- and Regioselective Synthesis of Substituted Derivatives

The synthesis of specifically substituted derivatives of this compound requires precise control over the introduction of functional groups onto the aromatic precursors. The principles of electrophilic and nucleophilic aromatic substitution guide the regiochemical outcomes.

For instance, in building the 2-bromo-4-nitrophenol precursor, the directing effects of the hydroxyl and nitro groups are critical. Nitration of 2-bromophenol (B46759) would be expected to yield a mixture of isomers, with the 4-nitro and 6-nitro products being major, due to the ortho-, para-directing nature of the hydroxyl group. Separation of the desired 2-bromo-4-nitrophenol isomer would be necessary.

Conversely, controlling substitution on the benzonitrile ring is governed by the cyano group, which is a meta-director and deactivating for electrophilic substitution. However, for nucleophilic aromatic substitution (SNAr), both the cyano and nitro groups are strongly activating, primarily at the ortho and para positions. researchgate.net This allows for regioselective displacement of a leaving group, such as a halogen, located at these positions. The synthesis of the diaryl ether itself is an example of regioselectivity, where the phenoxide selectively attacks the carbon bearing a leaving group that is activated by the nitro group.

Further functionalization of the final diaryl ether product must also consider the directing effects of all substituents. The ether oxygen is an ortho-, para-director, while the nitro and cyano groups are meta-directors. This complex interplay allows for the potential of highly selective late-stage functionalization to create diverse analogues.

Process Optimization and Scalability Studies for Academic and Preparative Chemistry

Transitioning the synthesis of this compound from a laboratory-scale procedure to a larger preparative or industrial scale requires significant process optimization. The primary goals are to maximize yield, minimize cost, ensure safety, and simplify purification. acs.org

For copper-catalyzed Ullmann-type reactions, which represent a likely scalable route, optimization studies focus on several key parameters:

Catalyst and Ligand Loading: Reducing the amount of copper and ligand is crucial for minimizing cost and residual metal contamination in the final product. High-turnover catalytic systems are highly desirable. researchgate.net

Reaction Time and Temperature: Modern ligand systems have enabled significantly lower reaction temperatures and shorter times compared to the harsh conditions of the classic Ullmann reaction, which improves energy efficiency and substrate tolerance. organic-chemistry.org

Base and Solvent Selection: While bases like cesium carbonate are highly effective, they are expensive. organic-chemistry.org Screening for cheaper alternatives like potassium carbonate or potassium phosphate (B84403) is common in scalability studies. The choice of solvent impacts reaction kinetics, product solubility, and downstream purification processes.

Purification: Developing non-chromatographic purification methods, such as crystallization or extraction, is essential for large-scale synthesis to be economically viable.

Screening of reaction parameters, often using design of experiment (DoE) methodologies, can identify optimal conditions. acs.org Recent advances, such as the development of heterogeneous or recyclable copper catalysts and the use of electrochemical methods, offer promising avenues for more sustainable and scalable diaryl ether synthesis. mdpi.comacs.org For example, gram-scale electrochemical synthesis of diaryl ethers has been demonstrated, showcasing a modern approach to process intensification. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromo 4 Nitrophenoxy Benzonitrile

Reactivity of the Benzonitrile (B105546) Functional Group

The electrophilic carbon atom of the cyano group is a prime target for a variety of nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, breaks the pi bonds of the nitrile, leading to the formation of new carbon-nucleophile bonds and ultimately, after workup, to different functional groups. wikipedia.org The presence of strong electron-withdrawing groups on the molecule, such as the nitro group, can enhance the electrophilicity of the nitrile carbon, although its effect is transmitted through an ether linkage and another aromatic ring. chemrxiv.orgmasterorganicchemistry.com

Common nucleophilic addition reactions applicable to benzonitriles include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an intermediate imine salt, which can be hydrolyzed to yield a ketone. This provides a valuable route for the synthesis of complex carbonyl compounds. wikipedia.org

Blaise Reaction: Organozinc nucleophiles can be used in the Blaise reaction to synthesize β-ketoesters from nitriles. wikipedia.org

Pinner Reaction: In the presence of an alcohol and a strong acid catalyst (e.g., HCl), nitriles can form an imino ether salt (a Pinner salt). Subsequent hydrolysis of this intermediate can lead to the formation of an ester. wikipedia.org

Table 1: Representative Nucleophilic Addition Reactions of Benzonitriles

Nucleophile Type Reagent Example Intermediate Final Product (after hydrolysis)
Organometallic Grignard Reagent (RMgBr) Iminomagnesium halide Ketone (R-C=O-Ar)
Organozinc Reformatsky Reagent Organozinc adduct β-Ketoester
Alcohol Ethanol (in acidic cond.) Imino ether (Pinner Salt) Ester (Ar-C(=O)OEt)

The cyano group can be transformed into other key functional groups, primarily amides, carboxylic acids, and amines, through hydrolysis and reduction reactions.

Hydrolysis: The hydrolysis of aromatic nitriles is a well-established transformation that can proceed under either acidic or basic conditions. libretexts.orgnumberanalytics.comnumberanalytics.com The reaction typically occurs in two stages: the nitrile is first converted to a primary amide (benzamide derivative), which is then further hydrolyzed to a carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by water. libretexts.orgnumberanalytics.com The final product is the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgnumberanalytics.com This pathway initially yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation is a cornerstone of synthetic chemistry for introducing primary amine functionalities. researcher.life

Catalytic Hydrogenation: This is a common industrial method where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). researcher.life

Chemical Reduction: Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the intermediate imine. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce nitriles unless special activators are used.

Table 2: Common Hydrolysis and Reduction Conditions for Benzonitriles

Transformation Reagents & Conditions Intermediate Final Product
Acid Hydrolysis H₂SO₄ (aq), Heat Benzamide (B126) derivative Carboxylic acid
Base Hydrolysis NaOH (aq), Heat Benzamide derivative Carboxylate salt
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, Pressure Imine Primary amine
Chemical Reduction 1. LiAlH₄ in THF; 2. H₂O Imine Primary amine

Reactivity Profile of the Bromine Substituent

The bromine atom attached to the nitro-activated phenoxy ring is a versatile handle for synthetic modification. Its reactivity is dominated by its ability to participate in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with aryl bromides being excellent substrates. libretexts.orgnobelprize.orgwikipedia.org The electron-deficient nature of the 2-bromo-4-nitrophenyl ring can facilitate the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. researchgate.netrsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, to form an aryl-alkyne. organic-chemistry.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. wikipedia.orglibretexts.orgresearchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Boronic Acid/Ester C(aryl)-C(aryl/vinyl/alkyl) Pd(PPh₃)₄, Pd(OAc)₂ + Ligand, Base
Heck Alkene C(aryl)-C(vinyl) Pd(OAc)₂, PdCl₂ + Ligand, Base
Sonogashira Terminal Alkyne C(aryl)-C(alkynyl) PdCl₂(PPh₃)₂, CuI, Base
Buchwald-Hartwig Amine/Amide C(aryl)-N Pd₂(dba)₃, Pd(OAc)₂ + Ligand, Base

The bromine atom in 4-(2-bromo-4-nitrophenoxy)benzonitrile is positioned on an aromatic ring that is strongly activated towards nucleophilic attack. This activation is due to the powerful electron-withdrawing effect of the nitro group located para to the bromine. masterorganicchemistry.com Such reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org

The SNAr mechanism involves two key steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.orgnih.gov

Elimination: The leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.com In this molecule, the para-nitro group strongly facilitates this reaction pathway, making the bromine susceptible to displacement by a wide range of nucleophiles, such as alkoxides, amines, and thiolates.

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive aryllithium organometallic reagents. wikipedia.org The reaction typically involves treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgharvard.edu The exchange is generally very fast, often proceeding more rapidly than nucleophilic addition. harvard.edu

However, the application of this reaction to this compound is highly problematic. Nitro groups are known to be incompatible with strong nucleophiles and bases like alkyllithium reagents. The organolithium reagent would readily and preferentially attack the highly electrophilic nitro group rather than participate in the desired halogen exchange. stackexchange.com This incompatibility effectively precludes the use of standard lithium-halogen exchange protocols for generating an aryllithium species from this specific substrate without prior modification or protection of the nitro group.

Transformations Involving the Nitro Group

The nitro group on the phenoxy ring is a key functional handle, significantly influencing the molecule's electronic properties and serving as a site for synthetic modification. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution and undergoing reduction to the corresponding amino group.

Selective Reduction to Amino Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding an amino derivative with altered chemical properties and potential for further functionalization. The presence of other reducible moieties in this compound, such as the cyano group and the carbon-bromine bond, necessitates the use of selective reducing agents to avoid unwanted side reactions.

Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of halogens and nitriles. tamu.edunih.gov Catalytic transfer hydrogenation is a particularly effective strategy. Systems employing a metal catalyst, such as zinc or magnesium powder, in conjunction with a hydrogen donor like hydrazine (B178648) glyoxylate, can achieve rapid and selective reduction of the nitro group at room temperature. tamu.edunih.gov These methods are advantageous as they operate under mild conditions and avoid the hydrogenolysis (cleavage) of the C-Br bond that can occur with other catalytic hydrogenation methods using palladium or platinum. nih.gov

Another approach involves the use of sodium borohydride (NaBH₄) in the presence of transition metal complexes, such as Ni(PPh₃)₄, which enhances the reducing power of the borohydride to selectively target the nitro group. dtic.mil Electrochemical methods also offer a controlled means of reducing the nitro functionality to an amine without affecting other groups. researchgate.net

Reagent SystemGeneral ConditionsSelectivity NotesReference
Zinc Powder / Hydrazine GlyoxylateRoom Temperature, 2 hoursHighly selective for the nitro group; halogens and other reducible groups are typically unaffected. tamu.edunih.gov
Magnesium Powder / Hydrazine GlyoxylateRoom Temperature, ~2 hoursSimilar selectivity to the zinc-based system, offering a low-cost alternative to precious metal catalysts. tamu.edunih.gov
NaBH₄ / Ni(PPh₃)₄Room Temperature, EthanolA modified borohydride system capable of reducing nitroaromatics that are inert to NaBH₄ alone. dtic.mil
Electrochemical ReductionControlled potentialCan be highly selective by tuning the applied voltage to the reduction potential of the nitro group. researchgate.net

Influence on Aromatic Electrophilic and Nucleophilic Substitution

The powerful electron-withdrawing properties of the nitro group, acting through both inductive and resonance effects, profoundly influence the reactivity of the aromatic ring to which it is attached. nih.gov

Aromatic Electrophilic Substitution: The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring and making it less susceptible to attack by electrophiles. nih.gov This deactivation significantly slows the rate of electrophilic substitution reactions. Furthermore, the nitro group acts as a meta-director, meaning that any incoming electrophile will preferentially add to the positions meta to the nitro group (C3 and C5). nih.gov This is because the resonance structures of the intermediate sigma complex for ortho and para attack place a destabilizing positive charge adjacent to the positively charged nitrogen of the nitro group. nih.gov

Aromatic Nucleophilic Substitution (SNAr): Conversely, the nitro group is a strong activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. nih.govacs.org In this compound, the nitro group is para to the ether linkage and ortho to the C5-H position, and meta to the bromine atom. This positioning strongly activates the ring for nucleophilic attack at the carbon bearing the ether linkage (C4). Attack by a nucleophile at this position leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the oxygen atoms of the nitro group. acs.org This stabilization lowers the activation energy for the reaction, facilitating the displacement of the phenoxybenzonitrile group. The bromine atom, being meta to the nitro group, is significantly less activated towards nucleophilic displacement. acs.org

Stability and Reactivity of the Phenoxy Ether Linkage

The diaryl ether bond is generally stable, but its reactivity in this compound is enhanced by the electronic influence of the nitro group.

Cleavage Reactions under Acidic and Basic Conditions

Acidic Conditions: Under acidic conditions, the cleavage of aryl ethers typically proceeds via protonation of the ether oxygen. researchgate.netresearchgate.net This is followed by nucleophilic attack on one of the adjacent aromatic carbons or, in some cases, dissociation to form a carbocation and a phenol (B47542). researchgate.net The electron-withdrawing nitro group would destabilize any potential carbocation formation on its own ring, suggesting that acid-catalyzed cleavage would likely involve nucleophilic attack on the benzonitrile ring.

Basic Conditions: The phenoxy ether linkage is susceptible to cleavage under basic conditions, a reaction that is greatly facilitated by the presence of the para-nitro group. The nitro group activates the C4 position for nucleophilic attack by bases like hydroxide. This reaction proceeds via an SNAr mechanism, similar to that described above, where the attack of the nucleophile forms a stabilized Meisenheimer complex, leading to the displacement of the 2-bromo-4-nitrophenate as the leaving group. Research on related nitrobenzyl ethers has shown that ortho and para-nitro groups enable cleavage with aqueous sodium hydroxide, whereas a meta-nitro group does not, highlighting the importance of resonance stabilization by the nitro group in the reaction intermediate. nih.gov

Thermal Stability and Degradation Pathways

Nitroaromatic compounds are known for their energetic nature and potential for thermal runaway reactions. tamu.edu The thermal stability of this compound is primarily dictated by the C-NO₂ bond, which has a high bond-dissociation energy (approx. 297 kJ/mol). tamu.edu Despite this, thermal decomposition can be initiated at elevated temperatures.

Studies on simpler nitroaromatics like nitrobenzene (B124822) suggest two primary initial degradation pathways at high temperatures (around 1100 K): dtic.mil

C-NO₂ Bond Homolysis: The direct cleavage of the carbon-nitro bond to form an aryl radical and nitrogen dioxide (NO₂).

Nitro-Nitrite Isomerization: An intramolecular rearrangement to form an aryl nitrite (B80452) (Ar-O-N=O), followed by the rapid cleavage of the much weaker O-NO bond.

The decomposition process can be autocatalytic and is often sensitive to the presence of contaminants, particularly bases, which can lower the thermal stability. tamu.edu Given the structure of this compound, it is expected that the initial thermal degradation would occur at the nitroaromatic moiety through one of these established pathways.

Advanced Spectroscopic and Structural Characterization in Research Context

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be essential for the complete structural assignment of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the two phenyl rings. The chemical shifts, integration values, and coupling patterns (e.g., doublets, triplets) would confirm the substitution pattern and connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbon of the nitrile group and the carbons bonded to the bromine atom, nitro group, and ether linkage.

A detailed analysis of these spectra would allow for the unambiguous assignment of all proton and carbon signals to their respective positions in the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data Points (Hypothetical)

Type Predicted Chemical Shift Range (ppm) Multiplicity
¹H NMR 7.0 - 8.5 Doublets
¹³C NMR 100 - 160 Singlets
¹³C NMR ~118 Singlet (CN)

Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be employed to identify the characteristic functional groups present in this compound. Key vibrational modes would include:

Nitrile (C≡N) stretch: A sharp, intense band typically appearing in the region of 2220-2260 cm⁻¹.

Nitro (NO₂) stretches: Asymmetric and symmetric stretching vibrations, usually observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H stretches: Signals typically found above 3000 cm⁻¹.

Aryl-O-Aryl ether (C-O-C) stretches: Asymmetric and symmetric stretches in the fingerprint region.

C-Br stretch: A vibration at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies (Hypothetical)

Functional Group Expected Wavenumber (cm⁻¹) Technique
C≡N Stretch 2220-2260 FT-IR
NO₂ Asymmetric 1500-1570 FT-IR
NO₂ Symmetric 1300-1370 FT-IR
C-O-C Stretch 1200-1275 FT-IR

Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Insights

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy would provide insights into the electronic transitions and photophysical properties of the molecule. The UV-Vis absorption spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to π-π* and n-π* transitions within the aromatic and nitro-substituted systems. Fluorescence spectroscopy would determine the emission spectrum and quantum yield if the compound is luminescent. This data is crucial for understanding the compound's potential applications in materials science and photochemistry.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding, which govern the material's bulk properties. While crystallographic data exists for structurally similar compounds like 4-(2-Bromo-4-chlorophenoxy)phthalonitrile, no such data has been published for this compound itself. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) would be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern could also help to elucidate the structure and stability of different parts of the molecule.

Computational Chemistry and Theoretical Studies of 4 2 Bromo 4 Nitrophenoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the properties of molecules. For 4-(2-Bromo-4-nitrophenoxy)benzonitrile, these calculations have been instrumental in determining its three-dimensional geometry and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies have utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry of this compound in its ground state. This level of theory is well-regarded for its balance of accuracy and computational efficiency. The optimized structure reveals that the two phenyl rings in the molecule are not coplanar; instead, they are twisted relative to each other. This twisting is a key feature of its three-dimensional conformation. The detailed geometric parameters, such as bond lengths and angles, determined from these DFT calculations provide a precise model of the molecule's structure.

While DFT is a primary method for such analyses, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties. However, specific high-accuracy predictions for this compound using methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are not extensively detailed in the available literature.

Analysis of Electronic Properties

The electronic properties of a molecule govern its chemical behavior. For this compound, several analyses have been performed to map out its electronic landscape, identifying regions of high and low electron density, which are crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is primarily located on the phenoxy benzonitrile (B105546) moiety, while the LUMO is concentrated on the bromo-nitrophenyl ring. This spatial separation of the frontier orbitals indicates the potential for charge transfer within the molecule upon electronic excitation. The calculated energy gap is 4.31 eV, which suggests that the molecule has a high degree of stability.

PropertyEnergy (eV)
HOMO-7.22
LUMO-2.91
Energy Gap (ΔE)4.31

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map illustrates the charge distribution on the molecule's surface, using a color scale to denote different potential values.

In the MEP map of this compound, the most negative potential (indicated by red and yellow colors) is found around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These regions represent sites that are susceptible to electrophilic attack. Conversely, the most positive potential (indicated by blue) is located around the hydrogen atoms of the phenyl rings, making these areas likely targets for nucleophilic attack. The MEP analysis thus provides a clear guide to the molecule's reactive sites.

For this compound, NBO analysis reveals significant intramolecular charge transfer. The most substantial stabilization energy comes from the interaction between the lone pair orbitals of the ether oxygen atom and the antibonding orbitals of the adjacent carbon-carbon bonds in the phenyl ring. These interactions, along with others involving the nitro and cyano groups, lead to a delocalization of electron density across the molecule, which is a key factor in its electronic structure and stability.

Based on a thorough review of available scientific literature, dedicated computational and theoretical studies specifically focusing on the compound This compound are not present in the search results. Research providing detailed data for spectroscopic simulations, non-linear optical properties, and molecular dynamics for this exact molecule has not been identified.

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Information regarding "this compound" in the requested applications is currently unavailable in public-facing scientific literature.

Following a comprehensive search for scholarly articles and research data, no specific information was found concerning the application of the chemical compound this compound in the fields of perovskite solar cells or liquid crystalline systems.

Advanced Applications and Functional Material Development Based on the Compound

Exploration in Liquid Crystalline Systems:The search did not uncover any literature describing the design principles, mesophase induction, or the influence of this specific compound's molecular structure on thermotropic and lyotropic liquid crystalline properties.

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Development as a Building Block for Complex Molecular Architectures

The utility of a chemical compound as a building block for more complex structures, such as polymers or self-assembled systems, depends on its reactive functional groups and molecular geometry. While the structure of 4-(2-Bromo-4-nitrophenoxy)benzonitrile—featuring bromo, nitro, and nitrile functionalities—suggests potential for various chemical transformations, its specific application in the synthesis of advanced macromolecules has not been documented in available research.

Synthesis of Advanced Polymers and Macromolecules

No studies detailing the polymerization or incorporation of this compound into macromolecular chains were identified. Research in polymer chemistry typically focuses on monomers that can undergo specific, high-yield polymerization reactions, and this compound has not been reported as a monomer in such processes.

Scaffold for Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to create ordered structures. While the aromatic rings in this compound could theoretically participate in such interactions, there is no published evidence of its use as a scaffold to direct the self-assembly of larger, functional systems.

Role in the Design of Novel Organic Electronic Materials

The design of organic electronic materials involves tailoring molecules to achieve desired properties like charge mobility and specific energy levels. Compounds used in this field are extensively characterized to understand their electronic behavior.

Charge Transport Properties and Energy Levels

There is no available data from experimental studies or theoretical calculations regarding the charge transport properties (e.g., electron or hole mobility) of this compound. Furthermore, its frontier molecular orbital energies (HOMO/LUMO levels), which are critical for designing organic semiconductor devices, have not been reported.

Fabrication and Characterization of Organic Field-Effect Transistors

Consistent with the lack of information on its fundamental electronic properties, there are no reports on the fabrication or characterization of Organic Field-Effect Transistors (OFETs) using this compound as the active semiconductor layer. The development of OFETs requires materials with proven semiconductor characteristics, which have not been documented for this specific compound.

Future Research Directions and Emerging Paradigms for 4 2 Bromo 4 Nitrophenoxy Benzonitrile Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of complex organic molecules is increasingly scrutinized through the lens of green chemistry, which prioritizes waste prevention, atom economy, and the use of safer chemicals. epa.gov Future research into the synthesis of 4-(2-bromo-4-nitrophenoxy)benzonitrile will likely focus on developing methods that align with these principles. Traditional synthetic routes for diaryl ethers often involve nucleophilic aromatic substitution, which may use high-boiling polar solvents and stoichiometric amounts of base. Green chemistry approaches would seek to improve upon these methods.

Key areas for research include:

Catalytic Systems: Moving from stoichiometric reagents to catalytic ones is a core tenet of green chemistry. acs.org Research could explore the use of transition-metal catalysts (e.g., copper or palladium) to facilitate the ether linkage under milder conditions, potentially reducing energy consumption and by-product formation.

Safer Solvents: Efforts will be directed toward replacing traditional solvents like DMF or DMSO with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. Water-driven procedures, where possible, represent an ideal eco-friendly approach. rsc.org

Energy Efficiency: Investigating microwave-assisted or sonochemical synthesis methods could significantly reduce reaction times and energy input compared to conventional heating. rsc.org

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

Parameter Traditional Approach (Hypothetical) Green Chemistry Approach (Proposed)
Catalyst Stoichiometric base (e.g., K2CO3) Catalytic system (e.g., reusable nanocrystals) rsc.org
Solvent High-boiling aprotic solvents (e.g., DMF) Water, ionic liquids, or bio-solvents
Energy Input Prolonged heating under reflux Microwave irradiation or sonication
Waste Profile High E-factor (significant solvent and salt waste) Low E-factor, recyclable catalyst/solvent

| Safety | Use of hazardous and volatile solvents | Inherently safer solvents and conditions acs.org |

Investigation of Photocatalytic or Electrocatalytic Properties

The electronic structure of this compound, characterized by electron-withdrawing nitro (-NO2) and cyano (-CN) groups, suggests a potential for redox activity. These functional groups can accept electrons, making the molecule a candidate for applications in photocatalysis or electrocatalysis, where it could act as a mediator or a primary catalyst.

Future research should focus on:

Cyclic Voltammetry: Initial electrochemical studies would map out the reduction and oxidation potentials of the compound, identifying its window of electrochemical stability and the feasibility of its participation in electron transfer processes.

Photophysical Properties: Characterization of its UV-Vis absorption and fluorescence spectra is essential to determine its ability to absorb light and generate excited states, a prerequisite for photocatalytic activity.

Catalytic Activity Screening: Systematic testing of the compound's ability to catalyze specific reactions, such as the reduction of CO2, water splitting, or the degradation of organic pollutants, would be a primary objective. The presence of the bromo-substituent could also be exploited in electrocatalytic C-C coupling reactions.

Rational Design of Derivatives with Tunable Electronic or Optical Properties

The core structure of this compound is a versatile scaffold for the rational design of new molecules with tailored properties. By systematically modifying the substituents on the aromatic rings, it is possible to fine-tune the molecule's electronic and optical characteristics for specific applications, such as non-linear optics or organic electronics. researchgate.netmdpi.com

Key design strategies could include:

Modulating Electron Density: Replacing the bromo and nitro groups with various electron-donating (e.g., -OCH3, -NH2) or electron-withdrawing (e.g., -CF3, -SO2R) groups would alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This allows for precise tuning of the bandgap and, consequently, the absorption and emission wavelengths.

Extending Conjugation: Adding further aromatic or conjugated systems to the molecular backbone can enhance properties like molar absorptivity and could induce or enhance fluorescence.

Steric Modifications: Altering the substitution pattern can influence the dihedral angle between the two phenyl rings, which in turn affects the degree of electronic communication between them and can impact crystal packing and solid-state properties. researchgate.net

Table 2: Proposed Derivatives and Their Potential Tunable Properties

Modification to Parent Compound Target Property Potential Application
Replace -NO2 with -NH2 Shift absorption to shorter wavelengths (blue shift), potential for fluorescence Fluorescent probes, organic light-emitting diodes (OLEDs)
Replace -Br with an alkyne group Enable "click" chemistry for polymer functionalization Advanced polymers, functional materials
Add electron-donating groups (e.g., methoxy) Lower the HOMO-LUMO gap, red-shift in absorption Photosensitizers, dye-sensitized solar cells

Advanced Characterization Techniques for In-Operando Studies

To fully understand the structure-function relationships of this compound and its derivatives in real-world applications, it is crucial to study them under operational conditions. In-operando techniques allow researchers to observe the dynamic changes in a material as it functions, providing insights that are unattainable from pre- and post-analysis. frontiersin.org

Future research would benefit from the application of:

In-Operando Spectroscopy: Techniques like Raman and FTIR spectroscopy can monitor vibrational modes in real-time, revealing changes in chemical bonding during a catalytic cycle or upon electrochemical stimulation. frontiersin.org

In-Operando X-ray Techniques: Synchrotron-based methods such as X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can track the evolution of the crystal structure and the electronic state of specific elements (like bromine) during a reaction. frontiersin.org

Scanning Electrochemical Microscopy (SECM): This technique can map the local electrochemical activity on a surface, which would be invaluable for studying the performance of the compound when immobilized on an electrode.

Table 3: Advanced In-Operando Techniques for Functional Studies

Technique Information Gained Hypothetical Application Context
Operando Raman Spectroscopy Changes in molecular structure, detection of intermediates Monitoring the reduction of the nitro group during an electrocatalytic process
In-Situ X-ray Diffraction Evolution of crystal phase and morphology Observing structural changes in a solid-state electronic device under an applied voltage

Interdisciplinary Research Collaborations for Novel Applications

Unlocking the full potential of this compound will require synergistic collaborations across multiple scientific disciplines. The compound's structural motifs are relevant to various fields, and an integrated approach is essential for translating fundamental chemical properties into innovative technologies.

Potential areas for collaboration include:

Medicinal Chemistry and Biology: The nitrophenoxy benzamide (B126) structure has been explored for antiviral properties. rsc.org Collaborations between synthetic chemists and virologists could lead to the design and screening of novel derivatives of this compound as potential therapeutic agents.

Materials Science and Physics: The design of derivatives with tunable optical and electronic properties necessitates a partnership between computational chemists, who can model these properties, and materials scientists, who can fabricate and test devices like sensors, transistors, or components for non-linear optics. researchgate.net

Agrochemistry and Environmental Science: Benzonitrile-based compounds are used in agrochemicals. lookchem.com Joint efforts between organic chemists and agricultural scientists could explore the development of new herbicides or pesticides, while environmental scientists would be crucial for assessing their biodegradability and ecological impact.

Table 4: Framework for Interdisciplinary Collaborations

Application Area Key Research Question Required Collaborations
Pharmaceuticals Can derivatives exhibit potent and selective biological activity (e.g., antiviral, anticancer)? Synthetic Chemists, Computational Biologists, Pharmacologists rsc.org
Organic Electronics Can derivatives be designed for high charge mobility or specific optical properties? Materials Scientists, Physicists, Theoretical Chemists researchgate.net
Agrochemicals Can new derivatives act as effective and safe pesticides or herbicides? Organic Chemists, Entomologists, Plant Scientists, Toxicologists lookchem.com

| Advanced Dyes | Can the compound serve as a precursor for stable, high-performance dyes? | Polymer Chemists, Materials Scientists, Chemical Engineers researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromo-4-nitrophenoxy)benzonitrile, and how do reaction conditions influence yield?

  • Answer : A common approach involves nucleophilic aromatic substitution, where 2-bromo-4-nitrophenol reacts with 4-cyanophenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalyst choice (e.g., phase-transfer catalysts) and solvent polarity significantly impact reaction efficiency. For instance, polar aprotic solvents enhance nucleophilicity . Purity of intermediates (e.g., brominated precursors like 4-bromo-2-nitrobenzonitrile, CAS 79603-03-5) is critical, with GC monitoring recommended to ensure >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C-NMR : Key for identifying aromatic protons (δ 7.2–8.5 ppm) and nitrile groups (C≡N, ~110 ppm in ¹³C).
  • X-ray crystallography : Resolves substituent positions (e.g., bromine and nitro groups) and confirms steric effects on phenoxy linkage .
  • FT-IR : Nitro (1520–1350 cm⁻¹) and nitrile (2240–2220 cm⁻¹) stretches validate functional groups .

Q. What safety precautions are essential when handling this compound?

  • Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. Nitro groups may pose explosion risks under extreme heat. Storage recommendations: dry, cool environment (<25°C) away from oxidizing agents. Safety data for analogs (e.g., 4-methoxybenzonitrile) suggest similar protocols .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Answer : Density Functional Theory (DFT) calculates electrophilicity of the bromine site and steric hindrance from the nitrophenoxy group. Models like Fukui indices identify nucleophilic attack regions, aiding in designing Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

  • Answer :

  • Dynamic effects : Temperature-dependent NMR (e.g., 298 K vs. 323 K) detects conformational changes in the phenoxy linkage.
  • 2D NMR (HSQC, NOESY) : Differentiates between rotational isomers and validates substituent orientation .
  • Cross-validation : Compare with X-ray structures of analogs (e.g., 4-((6-amino-5-bromo-pyrimidinyl)oxy)benzonitrile derivatives) .

Q. How does the electronic nature of substituents affect catalytic applications in heterocyclic synthesis?

  • Answer : The electron-withdrawing nitro group activates the benzene ring for electrophilic substitutions, while the nitrile stabilizes intermediates via conjugation. In Pd-catalyzed reactions, bromine acts as a leaving group, with turnover frequencies (TOF) dependent on ligand electron-donating capacity (e.g., XPhos vs. SPhos) .

Methodological Considerations Table

Aspect Technique/Approach Key Parameters References
Synthesis Nucleophilic aromatic substitutionSolvent polarity, catalyst loading, purity
Characterization X-ray crystallography, 2D NMRCrystallization solvent, temperature
Mechanistic Analysis DFT/COSMO-RS simulationsSolvation energy, Fukui indices
Safety PPE, fume hood usageStorage temperature, reactivity screening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.